Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

Beschreibung

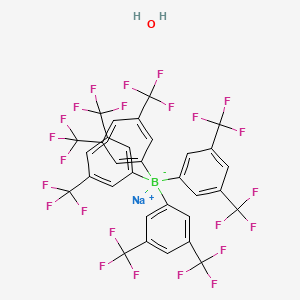

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate (NaTFPB·xH₂O) is a fluorinated organoboron compound with the molecular formula C₃₂H₁₄BF₂₄NaO and a molecular weight of 904.22 g/mol . It is structurally characterized by a central boron atom coordinated to four 3,5-bis(trifluoromethyl)phenyl groups, forming a lipophilic anion (TFPB⁻) paired with a sodium cation. The "xhydrate" designation indicates variable hydration, though the exact number of water molecules is unspecified in available literature .

Eigenschaften

IUPAC Name |

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYENOITDMKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14BF24NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Magnesium-Free Initiation

A breakthrough method avoids metallic magnesium by employing isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at −20°C. This approach prevents uncontrolled exothermic reactions, as shown below:

Reaction Scheme

1-Bromo-3,5-bistrifluoromethylbenzene + iPrMgCl → (3,5-bistrifluoromethyl)phenylmagnesium bromide

Key parameters:

Traditional Magnesium Activation

Alternative methods use magnesium turnings activated by 1,2-dibromoethane in diethyl ether. For example:

This method achieves 82% yield but requires rigorous exclusion of moisture and oxygen.

Borate Synthesis and Workup

Boron Incorporation

The Grignard intermediate is quenched with NaBF4 (1.0 equiv) in THF, stirring for 48 hours at 23°C. Prolonged reaction times ensure complete tetraarylborate formation.

Critical Observations

Solvent and Hydration Control

Crude NaBArF24 is typically isolated as a mixed etherate (THF/Et2O). Two purification pathways exist:

-

Anhydrous Form : Drying over P2O5 under vacuum at 100°C for 10 hours.

-

Hydrate Form : Recrystallization from CH2Cl2/pentane, yielding NaBArF24·2.6H2O.

Commercial Specifications

-

TCI America supplies the hydrate (≥98.0% purity by HPLC) with variable water content.

-

Molecular weight: 886.21 g/mol (anhydrous); hydrate formula: C32H12BF24Na·xH2O.

Analytical Validation

Water Content Quantification

1H NMR with dimethylzirconocene ([Cp2Zr(CH3)2]) accurately measures H2O levels (<500 ppm in anhydrous samples).

Purity Assessment

| Method | Yield | Key Advantage |

|---|---|---|

| iPrMgCl/THF | ~75%* | Enhanced safety |

| Mg/dibromoethane | 82% | High scalability |

| KBArF analog | 63% | Illustrates cation exchange |

| *Estimated from described stoichiometry. |

Comparative Analysis of Hydrate Formation

Hydration is controlled via recrystallization conditions:

TCI America’s product highlights the commercial ambiguity between anhydrous and hydrate forms, as both share CAS RN 79060-88-1 .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate undergoes various types of reactions, including:

Oxidation: Resistant to degradation by oxidants.

Substitution: Acts as a precursor to synthesize other tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide . The reactions are typically carried out under controlled conditions to ensure high efficiency and yield.

Major Products Formed

The major products formed from reactions involving this compound include various tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Wissenschaftliche Forschungsanwendungen

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate exerts its effects involves its role as a highly lipophilic ion. It is insoluble in water and strong against acids and oxidants, making it an effective reagent for the generation and stabilization of cationic electrophilic metal alkyl complexes . The molecular targets and pathways involved include the stabilization of cationic species and the promotion of polymerization reactions .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Solubility: Soluble in water and methanol, facilitating its use in aqueous and methanolic solutions .

- Melting Point : Decomposes at 310°C .

- Applications :

- Ion-Selective Electrodes (ISEs) : Acts as an anion excluder in polymeric membranes for sodium, potassium, and calcium detection .

- Catalysis : Serves as a weakly coordinating anion in transition-metal complexes (e.g., iridium-based catalysts) to enhance solubility and reactivity .

- Phase-Transfer Catalyst : Facilitates reactions in biphasic systems due to its lipophilicity .

NaTFPB·xH₂O is part of a family of tetraarylborate salts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Performance in Ion-Selective Electrodes (ISEs)

- NaTFPB·xH₂O vs. KTFPB: NaTFPB·xH₂O is critical in sodium-selective membranes, where it acts as an anion excluder. When combined with sodium ionophore X, it achieves detection limits as low as 10⁻⁶ M . KTFPB is used in potassium-selective membranes but shows inferior performance in calcium detection unless paired with NaTFPB·xH₂O, demonstrating synergistic effects .

Comparison with KTCB :

- KTCB (4-chlorophenyl substituents) exhibits lower lipophilicity than TFPB⁻ (trifluoromethyl groups), leading to higher interference from lipophilic anions (e.g., ClO₄⁻) in ISEs .

Biologische Aktivität

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate, commonly referred to as NaBArF, is a boron-containing compound that has garnered attention in various fields of chemical research due to its unique properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₃₂H₁₂BF₂₄Na.xH₂O

- Molecular Weight : 886.21 g/mol

- CAS Number : 79060-88-1

- Hydration : Typically exists as a hydrate (xH₂O), with common forms including NaBArF·2.6H₂O.

Biological Activity Overview

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate exhibits several biological activities that are primarily attributed to its role as a ligand in coordination chemistry and its interactions with various biological systems. Key areas of biological activity include:

- Ion Transport Modulation : NaBArF has been identified as a potassium ionophore, facilitating the transport of potassium ions across cell membranes. This property is significant for applications in pharmacology and toxicology where ion transport is crucial for cellular function .

- Catalytic Activity : The compound acts as a Lewis acid catalyst in various organic reactions, enhancing the reactivity of substrates involved in C-H bond activation and polymerization processes. This catalytic activity can indirectly influence biological systems by modifying metabolic pathways .

Case Studies and Research Findings

- Ion Transport Studies :

-

Reactivity with Transition Metals :

- Research involving palladium complexes showed that the presence of NaBArF significantly alters the reactivity profiles of these complexes, facilitating halide abstraction reactions. This finding highlights the compound's role in enhancing the efficacy of transition metal catalysts in biological and synthetic processes .

- Toxicological Assessments :

Table 1: Summary of Biological Activities

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 886.21 g/mol |

| Solubility | Low (in water) |

| Log P (octanol/water) | 14.17 |

| BBB Permeability | No |

Q & A

Basic: What are the recommended synthetic protocols for Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate?

Methodological Answer:

The compound is typically synthesized via reaction of 3,5-bis(trifluoromethyl)phenylmagnesium iodide (Grignard reagent) with boron trifluoride etherate (BF₃·OEt₂). Key steps include:

Slow addition of BF₃·OEt₂ to the Grignard reagent in anhydrous diethyl ether under inert atmosphere.

Quenching with aqueous sodium hydroxide to form the sodium borate salt.

Recrystallization from ether/water mixtures to isolate the hydrated form.

Purity can be compromised by residual ethers (<5%) or variable hydration levels, requiring characterization via elemental analysis or Karl Fischer titration .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon/nitrogen), protected from light and moisture (room temperature, desiccated). Avoid exposure to strong acids or oxidizing agents.

- Stability Testing: Monitor decomposition via ¹⁹F NMR; trifluoromethyl groups show sharp singlet peaks at ~-63 ppm. Degradation in acidic media is minimized due to electron-withdrawing CF₃ groups stabilizing the borate anion .

Basic: What analytical techniques are optimal for characterizing purity and structure?

Methodological Answer:

- ESI-MS (Negative Ion Mode): Detects the borate anion [B(C₆H₃(CF₃)₂)₄]⁻ with high signal intensity (332% relative to SDS) and 100% survival yield at -50 eV collision energy. Use acetonitrile/water (1:1) with 0.1% ammonium acetate .

- ¹¹B and ¹⁹F NMR: ¹¹B NMR shows a single peak near δ 0 ppm (tetrahedral geometry). ¹⁹F NMR confirms CF₃ group integrity .

- X-ray Crystallography: Resolves hydration state (x) and anion-cation interactions .

Advanced: How does hydration (x) affect catalytic performance in asymmetric hydrogenation?

Methodological Answer:

- Hydration Impact: Variable water content alters Lewis acidity of the borate anion. For example, in Rh-catalyzed hydrogenation, anhydrous forms enhance enantioselectivity by stabilizing chiral intermediates.

- Mitigation: Pre-dry the compound at 80°C under vacuum (2 hours) and monitor activity via kinetic studies. Compare results with non-hydrated analogs (e.g., NaBARF) .

Advanced: What strategies resolve discrepancies in reported solubility across solvents?

Methodological Answer:

- Contradiction Analysis: Conflicting solubility data (e.g., "soluble in water" vs. "slightly soluble in DMSO") may arise from hydration levels or residual ethers.

- Standardization:

Advanced: What mechanistic role does this borate play in electrochemical sensors?

Methodological Answer:

- Ion-Selective Electrodes (ISEs): Acts as a lipophilic anionic additive in polyvinyl chloride (PVC) membranes. Optimize performance by:

- Blending 2 wt% borate with 66 wt% DOS plasticizer and 28 wt% PVC.

- Testing Na⁺ selectivity against K⁺/Ca²⁺ using the separate solution method (SSM).

- Signal Stability: The CF₃ groups reduce ion-pairing, enhancing detection limits (10⁻⁶ M Na⁺) .

Advanced: How can computational modeling clarify its role in stabilizing catalytic intermediates?

Methodological Answer:

- DFT Studies: Model the borate anion’s interaction with cationic metal centers (e.g., Rh⁺ or Co³⁺). Key parameters:

- Charge distribution (Natural Bond Orbital analysis).

- Binding energy with metallocene catalysts (e.g., [Cp₂Fe⁺][B(C₆H₃(CF₃)₂)₄⁻]).

- Validation: Compare calculated ¹⁹F NMR shifts with experimental data to confirm solvation effects .

Advanced: Why does this borate outperform tetraphenylborate in acidic media?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.